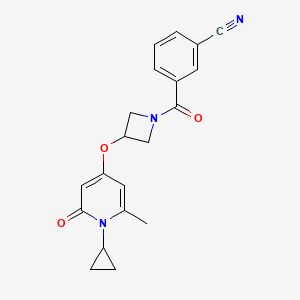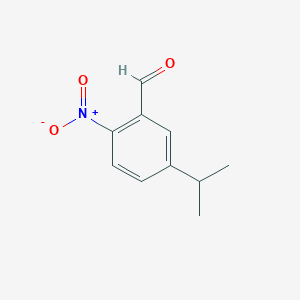
5-Isopropyl-2-nitrobenzaldéhyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropyl-2-nitrobenzaldehyde: is an organic compound with the molecular formula C10H11NO3. It is a substituted benzaldehyde, characterized by the presence of an isopropyl group at the 5-position and a nitro group at the 2-position on the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research.
Applications De Recherche Scientifique
5-Isopropyl-2-nitrobenzaldehyde has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It is known that benzaldehyde derivatives often interact with proteins and enzymes in the body, acting as inhibitors or activators .
Mode of Action
These compounds often undergo nucleophilic substitution reactions at the benzylic position . The nitro group (-NO2) on the benzene ring is an electron-withdrawing group, which can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack .
Biochemical Pathways
Benzaldehyde derivatives are known to participate in various biochemical reactions, including free radical reactions and nucleophilic substitutions .
Result of Action
Benzaldehyde derivatives are often involved in a variety of biological activities, including antibacterial, antifungal, and anti-inflammatory effects .
Action Environment
The action of 5-Isopropyl-2-nitrobenzaldehyde can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its reactivity and interaction with biological targets .
Analyse Biochimique
Biochemical Properties
It is known that benzylic compounds, such as 5-Isopropyl-2-nitrobenzaldehyde, can undergo reactions like free radical bromination, nucleophilic substitution, and oxidation .
Molecular Mechanism
Benzylic compounds can undergo free radical reactions . For example, in the presence of N-bromosuccinimide (NBS), a benzylic hydrogen can be removed to form a succinimidyl radical .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-2-nitrobenzaldehyde can be achieved through several methods. One common approach involves the nitration of isopropylbenzaldehyde, followed by oxidation. The nitration process typically uses nitric acid and sulfuric acid as reagents, while the oxidation step can be carried out using potassium permanganate in an alkaline medium .
Industrial Production Methods: Industrial production of 5-Isopropyl-2-nitrobenzaldehyde often involves large-scale nitration and oxidation processes. The starting material, isopropylbenzaldehyde, is nitrated using a mixture of nitric acid and sulfuric acid. The resulting nitro compound is then oxidized using potassium permanganate in an alkaline medium to yield 5-Isopropyl-2-nitrobenzaldehyde .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Isopropyl-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: 5-Isopropyl-2-nitrobenzoic acid.
Reduction: 5-Isopropyl-2-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2-Nitrobenzaldehyde: Similar structure but lacks the isopropyl group.
4-Isopropyl-2-nitrobenzaldehyde: Similar structure but with the isopropyl group at the 4-position.
5-Isopropyl-3-nitrobenzaldehyde: Similar structure but with the nitro group at the 3-position.
Uniqueness: 5-Isopropyl-2-nitrobenzaldehyde is unique due to the specific positioning of the isopropyl and nitro groups, which influences its reactivity and the types of reactions it can undergo. This unique structure makes it valuable in the synthesis of specific organic compounds and in various research applications .
Propriétés
IUPAC Name |
2-nitro-5-propan-2-ylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(2)8-3-4-10(11(13)14)9(5-8)6-12/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNPYWJXDVXISAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
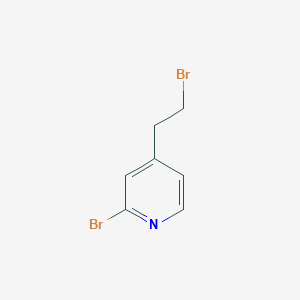
![N-methyl-N-{[(2S)-oxiran-2-yl]methyl}methanesulfonamide](/img/structure/B2460104.png)
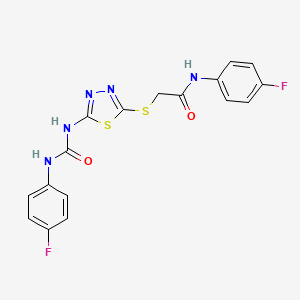
![N-(2,4-dimethylphenyl)-7-fluoro-4-(thiophen-3-ylmethyl)-4H-benzo[b][1,4]thiazine-2-carboxamide 1,1-dioxide](/img/structure/B2460113.png)
![3-methyl-N-[4-(propan-2-yloxy)phenyl]benzamide](/img/structure/B2460114.png)
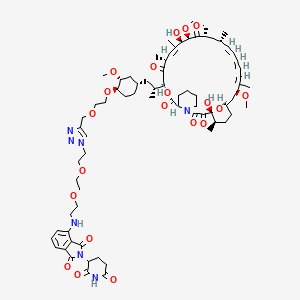
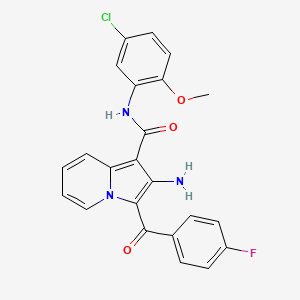

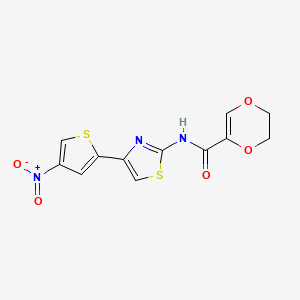

![7-[(dimethylcarbamoyl)oxy]naphthalen-2-yl N,N-dimethylcarbamate](/img/structure/B2460120.png)
![3-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B2460122.png)
![3-(4-CHLOROPHENYL)-N-[(4-METHYLPHENYL)METHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2460123.png)
